molecular formula C13H18 B3048628 Benzene, (2-methylcyclohexyl)- CAS No. 17733-68-5

Benzene, (2-methylcyclohexyl)-

Cat. No. B3048628
CAS RN: 17733-68-5
M. Wt: 174.28 g/mol
InChI Key: YFVAFSNSJVCBTE-UHFFFAOYSA-N
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Description

Benzene, (2-methylcyclohexyl)-, also known as 1,3-dimethylcyclohexane, is a colorless liquid that belongs to the class of cycloalkanes. It is a common organic solvent used in various industrial processes, including the production of plastics, rubber, and pharmaceuticals. In recent years, there has been an increasing interest in the synthesis, scientific research application, mechanism of action, biochemical and physiological effects, and future directions of this compound.

Mechanism of Action

The mechanism of action of benzene, (2-methylcyclohexyl)- is not well understood. However, it is believed to act as a non-polar solvent that can dissolve non-polar compounds. It can also interact with polar compounds through hydrogen bonding.
Biochemical and Physiological Effects
Benzene, (2-methylcyclohexyl)- has been shown to have low toxicity and is not considered to be a carcinogen. However, it can cause skin irritation and respiratory problems if inhaled or ingested. It has also been shown to have anesthetic properties and can cause sedation in animals.

Advantages and Limitations for Lab Experiments

Benzene, (2-methylcyclohexyl)- has several advantages for use in lab experiments. It has a low boiling point, which makes it easy to remove from reaction mixtures. It is also a non-polar solvent, which makes it useful for dissolving non-polar compounds. However, it has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on benzene, (2-methylcyclohexyl)-. One potential application is in the production of biofuels. It has been shown to be a promising solvent for the extraction of lipids from microalgae, which can be used to produce biodiesel. Another potential application is in the development of new materials, including polymers and surfactants. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound.

Scientific Research Applications

Benzene, (2-methylcyclohexyl)- has been extensively studied for its potential applications in various scientific fields. It has been used as a solvent for the extraction of natural products, including essential oils, and as a reagent in organic synthesis. It has also been used as a precursor for the synthesis of various compounds, including fragrances, pesticides, and pharmaceuticals.

properties

IUPAC Name

(2-methylcyclohexyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVAFSNSJVCBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495690
Record name (2-Methylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17733-68-5
Record name (2-Methylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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